molecular formula C14H10ClN3O3S B2371200 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 108474-82-4

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B2371200
CAS No.: 108474-82-4
M. Wt: 335.76
InChI Key: UHHZMZAGRVWQIA-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a small molecule with the empirical formula C 14 H 10 ClN 3 O 3 S and a molecular weight of 335.77 . This compound is supplied as a dry powder and is characterized by Lipinsky's rule of 5 parameters including a logP of 4.037, two hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area (PSA) of 119, which can influence its bioavailability and membrane permeability . Structurally, this benzamide derivative belongs to a class of thiourea-containing compounds. Similar N-aryl carbamothioylbenzamide scaffolds are frequently investigated in medicinal chemistry for their potential biological activities . Specifically, such compounds are of significant interest in antimicrobial research. Recent scientific literature highlights that triazole and thiourea-based compounds are being explored as novel agents against multidrug-resistant bacteria . Their mechanism of action often involves the inhibition of biofilm formation, a key virulence factor that makes bacterial communities highly resistant to conventional antibiotics . Biofilms are structural communities of bacteria embedded in an extracellular matrix, and their formation is regulated by a cell-density communication process known as quorum sensing (QS) . Research into compounds that can disrupt biofilm formation and quorum sensing is a crucial strategy in the fight against resistant pathogens . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the associated Safety Data Sheet (SDS) for safe handling procedures. Based on a closely related compound, similar structures may have hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-3-1-9(2-4-10)13(19)17-14(22)16-11-5-7-12(8-6-11)18(20)21/h1-8H,(H2,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZMZAGRVWQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely employed synthesis involves sequential nucleophilic acyl substitution followed by thiourea formation. As demonstrated in the preparation of analogous structures, 4-chlorobenzoyl chloride first reacts with ammonium thiocyanate in anhydrous acetone at 0-5°C to generate 4-chlorobenzoyl isothiocyanate. This intermediate subsequently undergoes nucleophilic attack by 4-nitroaniline in dichloromethane at reflux (40°C, 2h), yielding the target compound with 82-89% efficiency.

The reaction kinetics follow second-order behavior (k = 0.0175 L·mol⁻¹·min⁻¹) with an activation energy of 58.3 kJ/mol as determined through Arrhenius analysis. Side product formation increases above 50°C due to competing hydrolysis of the isothiocyanate intermediate, necessitating strict temperature control.

Solvent System Optimization

Comparative studies reveal solvent polarity critically impacts reaction yield:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Acetone 20.7 78 92
DCM 8.93 89 98
THF 7.58 65 85
Ethyl Acetate 6.02 71 89

Dichloromethane (DCM) provides optimal balance between intermediate solubility and reaction rate, minimizing byproducts like 4-chlorobenzoic acid (<2%).

One-Pot Thiocarbamoylation Approach

In Situ Isothiocyanate Generation

Recent advances employ potassium thiocyanate (KSCN) as dual nucleophile and sulfur source. A modified procedure from patent literature utilizes:

  • 4-Chlorobenzoyl chloride (1.0 eq)
  • KSCN (1.2 eq)
  • 4-Nitroaniline (1.05 eq)
  • Triethylamine (2.0 eq) in acetonitrile

The one-pot method achieves 76% yield at 80°C in 3h, though purity decreases to 87% due to residual amine hydrochloride salts. X-ray diffraction analysis confirms the product's thioketo tautomer predominates in the solid state, with C=S bond length measuring 1.681 Å.

Catalytic Enhancements

Solid-Phase Synthesis for High-Purity Applications

Pharmaceutical-grade material requires alternative approaches to minimize metal contamination. A polymer-supported method using Wang resin achieves 91% purity:

  • Immobilize 4-nitroaniline onto brominated Wang resin (0.8 mmol/g loading)
  • Treat with 4-chlorobenzoyl isothiocyanate in DMF (3h, RT)
  • Cleave with 95% TFA/H₂O

This method enables automated synthesis with <0.5 ppm residual metals, though scalability remains limited by resin costs ($12/g vs $0.15/g for solution-phase).

Crystallization and Purification Protocols

Recrystallization from ethanol/dichloromethane (1:2 v/v) produces needle-shaped crystals suitable for X-ray analysis. Differential Scanning Calorimetry shows a sharp melting endotherm at 184.7°C (ΔH = 132 J/g), confirming high crystallinity. Impurity profiles from HPLC-MS reveal three primary byproducts:

  • Bis-thiourea adduct (2.1%)
  • Hydrolyzed benzamide (1.7%)
  • Nitro-reduction product (0.9%)

Centrifugal partition chromatography using heptane/ethyl acetate/methanol/water (4:5:4:5) reduces total impurities to <0.3% in GMP-grade material.

Spectroscopic Characterization Benchmarks

Comprehensive analytical data facilitates compound identification:

¹H NMR (400 MHz, DMSO-d₆):
δ 10.82 (s, 1H, NH), 8.34 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.67 (d, J = 8.4 Hz, 2H, Ar-H), 7.53 (d, J = 8.8 Hz, 2H, Ar-H)

IR (ATR, cm⁻¹):
3274 (N-H stretch), 1673 (C=O), 1521 (C=S), 1348 (NO₂ symmetric), 858 (C-Cl)

HRMS (ESI+):
Calcd for C₁₄H₁₀ClN₃O₃S [M+H]⁺: 352.0214, Found: 352.0216

The characteristic thiourea NH proton appears as a singlet at δ 10.82, demonstrating strong deshielding from electron-withdrawing groups.

Industrial-Scale Production Considerations

Pilot plant trials (50 kg batch) identified three critical process parameters:

  • Exothermic Control: Reaction enthalpy (-98 kJ/mol) requires jacketed reactor cooling to maintain ΔT <5°C
  • Oxygen Sensitivity: Thiourea oxidation forms disulfide byproducts unless purged with N₂ (O₂ <50 ppm)
  • Waste Stream Management: 23% of input mass becomes aqueous waste requiring NaCl precipitation and activated carbon treatment

Economic analysis shows raw material costs dominate at 68% of total production expense, with 4-chlorobenzoyl chloride comprising 41% of material costs.

Emerging Synthetic Technologies

Microwave-assisted synthesis (120°C, 300W, 20min) achieves 88% yield with 50% energy reduction compared to conventional heating. Continuous flow systems using microreactors (0.5 mL volume, 2 min residence time) demonstrate potential for kilogram-scale production at 94% conversion efficiency.

Photochemical activation under UV light (254 nm) enables room-temperature reactions but suffers from poor scalability and product degradation (15% over 24h light exposure).

Environmental Impact Assessment

The synthesis generates 6.8 kg waste/kg product, predominantly from solvent use (81%). Life cycle analysis identifies three improvement areas:

  • DCM replacement with cyclopentyl methyl ether (CPME) reduces aquatic toxicity by 44%
  • Catalytic solvent recovery decreases fresh solvent demand by 63%
  • Nitro group reduction waste streams require advanced oxidation processing

Green chemistry metrics show room for improvement (E-factor = 48, PMI = 89), primarily due to stoichiometric reagent use.

Computational Modeling Advances

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • Thiourea torsion angle: 178.9° (near planar)
  • HOMO-LUMO gap: 4.21 eV
  • Fukui electrophilicity index (f⁻): 0.087 at C7 (thiocarbonyl carbon)

Molecular dynamics simulations predict aggregation behavior in solution, explaining crystallization challenges observed at high concentrations.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea (–NH–CS–NH–) moiety undergoes oxidation with hydrogen peroxide (H₂O₂) in glacial acetic acid, forming sulfinic or sulfonic acid derivatives.

Experimental conditions :

ParameterDetail
Reagent 30% H₂O₂ (excess)
Solvent Acetic acid
Temperature 60°C (4 hours)
Product Sulfoxide/sulfone derivatives

Reduction Reactions

The nitro (–NO₂) group on the aryl ring is reduced to an amine (–NH₂) using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl):

Optimized protocol :

ParameterDetail
Reagent SnCl₂ (4 eq), conc. HCl
Conditions Reflux, 6 hours
Yield 82% (isolated as brown solid)
Product 4-chloro-N-[(4-aminophenyl)carbamothioyl]benzamide

Substitution Reactions

The chloro (–Cl) substituent participates in nucleophilic aromatic substitution (NAS) with amines or thiols:

Example reaction with morpholine :

ParameterDetail
Reagent Morpholine (2 eq)
Base K₂CO₃
Solvent DMF, 80°C (12 hours)
Yield 68%
Product 4-morpholino-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cyclization Reactions

Under basic conditions, the thiourea group undergoes S-cyclization with α-haloketones to form 1,3-thiazole derivatives:

S-cyclization with acetophenone and bromine :

ParameterDetail
Reagents Acetophenone, Br₂ (1:1 molar ratio)
Base NaOH (catalytic)
Solvent Ethanol, RT (24 hours)
Product 2-(4-nitrophenylamino)-4-phenylthiazole

Biological Activity Correlations

Structural modifications via these reactions enhance pharmacological properties:

  • Nitro reduction improves water solubility and bioavailability .

  • Thiazole formation increases anticancer activity (IC₅₀: 0.27 mM against MCF-7 cells) .

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) in methanol, forming 4-chlorobenzoic acid and 4-nitroaniline as degradation products .

This reactivity profile highlights the compound’s versatility in synthetic chemistry and drug development. Further studies should explore its applications in catalysis and targeted therapies.

Scientific Research Applications

Biological Activities

Research indicates that 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide exhibits several notable biological activities:

  • Antimicrobial Activity : It has shown efficacy against various bacterial strains, making it a candidate for the development of new antibiotics.
  • Anti-Tubercular Properties : Studies have reported significant activity against Mycobacterium tuberculosis, with compounds derived from this structure demonstrating IC50 values ranging from 1.35 to 2.18 μM in vitro.
  • Anti-Cancer Potential : The compound has been evaluated for its anti-breast cancer activity, with molecular docking studies suggesting strong interactions with relevant biological targets .

Anti-Tubercular Activity

A series of derivatives based on this compound were synthesized and tested against Mycobacterium tuberculosis. Among these derivatives, several exhibited significant inhibitory concentrations, highlighting the potential for developing new anti-tubercular agents.

Anti-Inflammatory Evaluation

In vivo studies using Wistar rats demonstrated the anti-inflammatory effects of synthesized compounds derived from this compound. The compounds were administered at doses of 20 mg/kg, showing promising results in reducing edema induced by carrageenan injection. The percentage inhibition of edema was calculated, demonstrating the compound's potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Core Benzamide Modifications
  • 4-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (2a): Substituting NO₂ with a sulfamoyl group (SO₂NH₂) introduces hydrogen-bonding capacity, increasing polarity (melting point: 204.9–206.7°C) compared to the nitro analog .
Aryl Group Modifications
Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Chloro-N-[(4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl]benzamide: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to NO₂, which is strongly electron-withdrawing .
  • 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide: Methoxy groups donate electrons, contrasting with NO₂, which may reduce reactivity in electrophilic substitution reactions .

Spectroscopic and Crystallographic Data

FT-IR and NMR Analysis
  • All benzoylthiourea derivatives exhibit characteristic FT-IR peaks for C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3200–3400 cm⁻¹) .
  • ¹H NMR : The nitro group in 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide deshields adjacent protons, shifting aromatic signals downfield (δ 8.00–8.20 ppm) compared to sulfamoyl analogs (δ 7.40–7.90 ppm) .
Crystal Packing and Hydrogen Bonding
  • 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide : Forms intramolecular hydrogen bonds (N-H⋯S and C-H⋯S), stabilizing a planar conformation .
  • 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) : Exhibits N-H⋯S hydrogen-bonded dimers, similar to the nitro analog, but fluorinated substituents increase intermolecular dipole interactions .
Anticancer Activity
  • N-((4-Chlorophenyl)carbamothioyl)-4-nitrobenzamide (L5) : Shows moderate activity against MCF-7 breast cancer cells (IC₅₀ ~20 µM), attributed to the nitro group’s electron-withdrawing effects enhancing DNA intercalation .
  • Copper Complexes of Thiourea Benzamides : Nitro-substituted ligands exhibit stronger metal coordination, improving stability and cytotoxicity compared to methoxy derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity/Catalytic Use
Target Compound 276.68 Not Reported Cl, NO₂ Anticancer, Catalysis
4-Bromo-N-(dimethylcarbamothioyl)benzamide 295.62 192–194 Br, (CH₃)₂N Metal coordination
4-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide 367.99 204.9–206.7 Cl, SO₂NH₂ Carbonic anhydrase inhibition
4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide 303.75 81–82 Cl, 6-methylpyridyl Crystal engineering

Biological Activity

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN3O3SC_{14}H_{10}ClN_3O_3S, with a molecular weight of approximately 335.76 g/mol. The compound features a chloro group, a nitrophenyl moiety, and a carbamothioyl group attached to a benzamide structure, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. In vitro studies have reported that this compound inhibits cell proliferation in cancer cell lines. Specifically, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in reducing viability .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits MCF-7 and A549 cell lines
Anti-inflammatorySignificant reduction in edema in animal models

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in critical cellular pathways, leading to altered cellular functions. For instance, similar compounds have been shown to inhibit CTP synthetase in Mycobacterium tuberculosis, suggesting a potential target for further investigation .

Study on Anticancer Activity

In a study assessing the anticancer effects of various benzamide derivatives, this compound was evaluated for its ability to induce apoptosis in MCF-7 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic markers compared to control groups, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated that administration of the compound significantly reduced paw swelling compared to the control group, indicating its potential for treating inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via a two-step process: (1) formation of the thiourea intermediate by reacting 4-nitroaniline with thiophosgene or ammonium thiocyanate under acidic conditions, followed by (2) coupling with 4-chlorobenzoyl chloride. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during thiourea formation minimizes side reactions (e.g., hydrolysis) .
  • Solvent selection : Use anhydrous THF or DMF to enhance reactivity in the acylation step .
  • Stoichiometry : A 1:1.2 molar ratio of thiourea to benzoyl chloride ensures complete conversion .
    Characterization via NMR and FTIR confirms successful synthesis, with key peaks at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) .

Advanced: How does the compound’s electronic structure influence its potential as a dual-target inhibitor of bacterial acps-pptase enzymes?

Answer:
The 4-chlorobenzamide and 4-nitrophenylthiourea moieties provide distinct electronic profiles:

  • Electron-withdrawing groups (NO₂, Cl) : Enhance binding to the hydrophobic pockets of both type I and II pptases, critical for disrupting lipid A biosynthesis .
  • Thiocarbonyl group : Acts as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues (e.g., His158 in acps-pptase) .
    Computational docking (e.g., AutoDock Vina) reveals dual-binding modes, with predicted ΔG values ≤ -8.5 kcal/mol for both enzyme classes . Experimental validation via enzyme inhibition assays (IC₅₀ ≤ 2 µM) supports this mechanism .

Basic: What spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S: 1.68 Å) and dihedral angles between aromatic rings, confirming planar geometry .
  • ¹H/¹³C NMR : Distinct signals for NH protons (δ 10.2–11.5 ppm) and carbonyl carbons (δ 165–170 ppm) validate the thiourea and benzamide groups .
  • FTIR spectroscopy : Key stretches include ν(C=O) at 1680–1700 cm⁻¹ and ν(C=S) at 1240–1260 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different bacterial strains?

Answer:
Discrepancies often arise from:

  • Strain-specific efflux pumps : Use efflux pump inhibitors (e.g., PAβN) in MIC assays to isolate intrinsic activity .
  • Membrane permeability differences : Compare logP values (experimental vs. calculated) to assess penetration efficiency. This compound’s logP ~3.2 suggests moderate Gram-negative permeability .
  • Metabolic stability : LC-MS/MS analysis of bacterial lysates identifies degradation products (e.g., hydrolyzed thiourea), which may explain reduced efficacy in certain strains .

Basic: What are the critical parameters for ensuring purity in HPLC analysis?

Answer:

  • Column selection : C18 columns (5 µm, 250 × 4.6 mm) with 70:30 acetonitrile/water (0.1% TFA) mobile phase achieve baseline separation .
  • Detection : UV at 254 nm (nitrophenyl absorption) and 280 nm (benzamide) .
  • Purity thresholds : ≥98% area under the curve (AUC) with retention time consistency (±0.1 min) .

Advanced: How can computational modeling predict the compound’s interaction with non-target eukaryotic enzymes?

Answer:

  • Molecular dynamics (MD) simulations : Assess binding to human homologs (e.g., fatty acid synthase) over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • Pharmacophore screening : Exclude compounds with affinity for cytochrome P450 isoforms (e.g., CYP3A4) to reduce off-target effects .
  • ADMET prediction : Tools like SwissADME estimate hepatotoxicity risk (e.g., >50 µM IC₅₀ in HepG2 cells) .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential thiourea decomposition products (e.g., H₂S) .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

Answer:

  • Co-solvents : 10% DMSO in saline (≤5 mg/mL) balances solubility and biocompatibility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) enhance bioavailability by 3-fold in murine models .
  • Prodrug modification : Esterification of the benzamide group increases aqueous solubility (logS from -4.1 to -2.3) .

Basic: How is the compound’s stability assessed under varying pH and temperature?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline conditions : 0.1 N HCl/NaOH at 25°C for 24 hours, monitored by HPLC .
    • Thermal stress : 40–60°C for 72 hours; degradation products identified via LC-MS .
      Stability criteria: ≤5% degradation under recommended storage (-20°C, desiccated) .

Advanced: What mechanistic insights can be gained from time-resolved fluorescence studies?

Answer:

  • Binding kinetics : Stopped-flow fluorescence (λₑₓ = 280 nm) measures kon/koff rates (e.g., kon ~10⁵ M⁻¹s⁻¹ for acps-pptase) .
  • Conformational changes : Anisotropy decay analysis reveals enzyme loop mobility changes (τ = 5–20 ns) upon inhibitor binding .

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